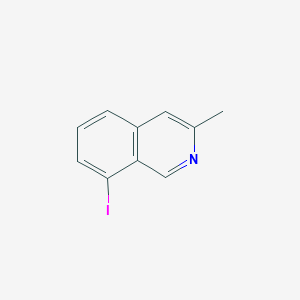![molecular formula C10H20ClNO3 B13656212 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO3·HCl and a molecular weight of 237.73 g/mol . It is also known by its IUPAC name, N-tetrahydro-2H-pyran-4-ylvaline hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-Phenylbutyric Acid Hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Amino-3-(4-Hydroxy-Phenyl)-4-Methyl-Pentanoic Acid Hydrochloride: Another similar compound with variations in the amino acid structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H20ClNO3 |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
3-methyl-2-(oxan-4-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8;/h7-9,11H,3-6H2,1-2H3,(H,12,13);1H |
Clé InChI |
IVNSHVYSZZVVDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC1CCOCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


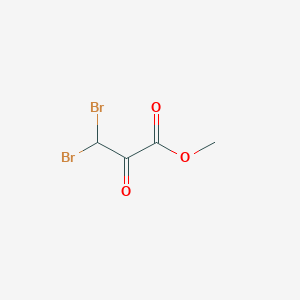

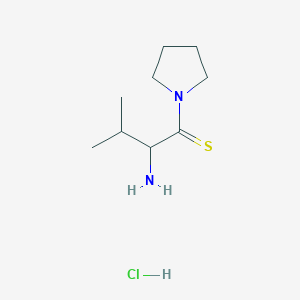
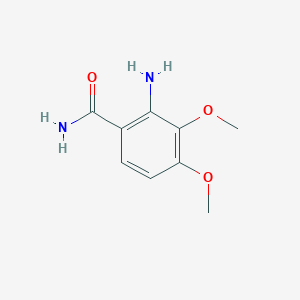
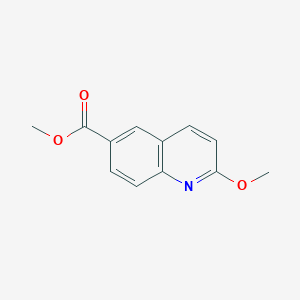
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
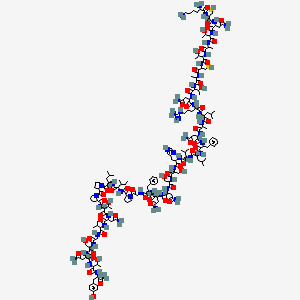
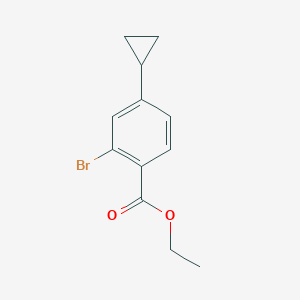
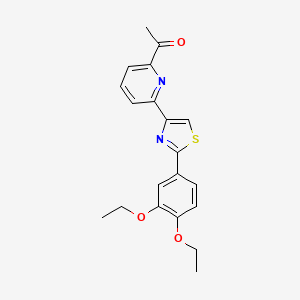

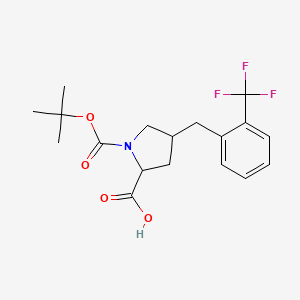
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
